2-[(3-Bromopyridin-2-yl)amino]ethanol
Description
2-[(3-Bromopyridin-2-yl)amino]ethanol is an organobromide compound featuring a pyridine ring substituted with a bromine atom at the 3-position and an ethanolamine group at the 2-position. The ethanolamine moiety (-NH-CH2CH2OH) confers polarity and hydrogen-bonding capabilities, while the bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in organic synthesis and pharmaceutical research. It is listed under CAS 1234622-99-1 and is available at 98% purity, though commercial availability has been discontinued .
Properties
IUPAC Name |
2-[(3-bromopyridin-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJLBUBYEVDLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromopyridin-2-yl)amino]ethanol typically involves the bromination of 2-aminopyridine followed by subsequent reactions to introduce the ethanol group. One common method involves the bromination of 2-aminopyridine using bromine in acetic acid, followed by neutralization and purification steps . The resulting 3-bromo-2-aminopyridine can then be reacted with ethylene oxide under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromopyridin-2-yl)amino]ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aminoethanol group can undergo oxidation to form corresponding aldehydes or acids, and reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, acids, or amines .
Scientific Research Applications
2-[(3-Bromopyridin-2-yl)amino]ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Bromopyridin-2-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and the aminoethanol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Overview
2-[(3-Bromopyridin-2-yl)amino]ethanol is a chemical compound with the molecular formula CHBrNO and a molecular weight of 217.07 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The brominated pyridine structure contributes to its unique reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The bromine atom and the aminoethanol moiety are crucial in modulating these interactions, potentially leading to activation or inhibition of signaling pathways within cells.
Target Interactions
Research indicates that compounds similar to this compound may target various molecular pathways, which can result in different biological outcomes, such as:
- Antimicrobial Activity : The compound has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest it may inhibit tumor cell proliferation.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated through Minimum Inhibitory Concentration (MIC) assays against various microbial strains. The following table summarizes the antimicrobial activity observed:
| Microbial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
| Staphylococcus aureus | 0.0098 |
These results indicate that the compound exhibits potent activity against a range of pathogenic microorganisms, suggesting its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. A notable study reported that this compound reduced cell viability in human cancer cell lines, with IC values indicating significant cytotoxicity:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings support the hypothesis that this compound may serve as a lead structure for developing new anticancer therapies .
Case Studies
Several case studies have explored the biological activity of brominated pyridine derivatives, including this compound:
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of various brominated pyridine derivatives, finding that those with specific substitutions exhibited enhanced activity against resistant strains of bacteria .
- Anticancer Screening : Research involving a series of pyridine derivatives demonstrated that modifications in the bromine substituent significantly influenced anticancer activity, suggesting a structure-activity relationship that could be exploited for drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
